1,4,5-Oxathiazepane 4,4-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

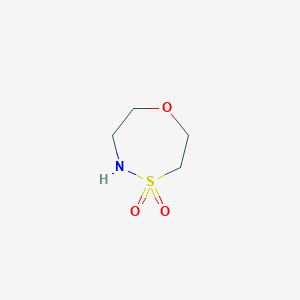

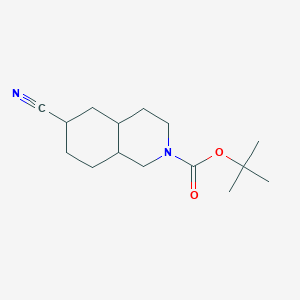

1,4,5-Oxathiazepane 4,4-dioxide is a chemical compound with diverse applications in scientific research. It is characterized by a high diversity of chemical structures . Its unique structure and properties make it valuable for drug development, catalysis, and material synthesis.

Synthesis Analysis

The synthesis of 1,4,5-Oxathiazepane 4,4-dioxide involves a “click, click, cyclize” strategy utilizing an intramolecular oxa-Michael pathway . This method greatly simplifies sultam construction .Molecular Structure Analysis

The molecular structure of 1,4,5-Oxathiazepane 4,4-dioxide is characterized by a high diversity of chemical structures . The molecular formula is C5H9NO5S .Chemical Reactions Analysis

A series of seven- and eight-membered ring sultams were effectively synthesized via tandem reactions involving oxa-, aza-, and thia-Michael addition to vinyl sulfonamides . These reactions enrich current synthetic methodologies for sultams and provide a good example of sultam diversity-oriented synthesis .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

1,4,5-Oxathiazepane 4,4-dioxide has demonstrated antineoplastic properties, particularly in pancreatic carcinoma. The substance GP-2250, a member of the oxathiazinane class, exhibits potent antitumor effects in various cancer cell lines, including breast, skin, pancreas, and colon cancer . Its potential as a therapeutic option in cancer treatment is an exciting avenue for further investigation.

Antibacterial Effects

In addition to its antineoplastic activity, GP-2250 and related oxathiazinane derivatives have shown antibacterial effects. These compounds were tested against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The correlation between antineoplastic capacity and antibacterial properties suggests a shared mechanism, possibly driven by reactive oxygen species (ROS) .

ROS-Driven Mechanism

GP-2250 and certain derivatives induce high ROS levels (up to 110%) in treated cancer cell lines compared to untreated cells. This ROS-driven mechanism may contribute to both antineoplastic and antibacterial effects. Understanding this interplay could lead to novel therapeutic strategies .

Structure-Activity Relationship

Comparing different oxathiazinane derivatives, we find that GP-2250, along with compounds 2293, 2289, and 2296, exhibits both antineoplastic and antibacterial activities. Conversely, derivatives 2255, 2256, and 2287 lack these properties. This structure-activity relationship sheds light on the dual functionality of these compounds .

Potential Therapeutic Applications

Given its dual action, 1,4,5-oxathiazepane 4,4-dioxide holds promise as a multitarget therapeutic agent. Researchers are exploring its use not only in cancer treatment but also in combating bacterial infections. Further studies are needed to optimize its efficacy and safety profiles .

Future Research Directions

Continued investigations should focus on elucidating the precise molecular mechanisms underlying GP-2250’s effects. Additionally, exploring its activity against other cancer types and bacterial strains will enhance our understanding of its therapeutic potential .

Wirkmechanismus

The 1,4,5-oxathiazine-4,4-dioxide, known as substance GP-2250, possesses antineoplastic properties as shown on pancreatic carcinoma . The substances GP-2250, 2293, 2289, and 2296 not only showed antineoplastic activity in four different cancer entities but also antibacterial effects . Both activities appear to be reactive oxygen species (ROS) driven .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4,5-oxathiazepane 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQCWJFIVXGEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5-Oxathiazepane 4,4-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

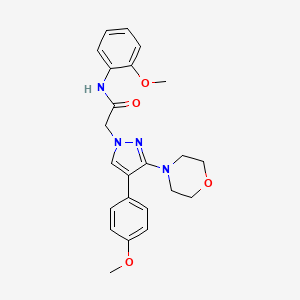

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)